REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[H-].[Na+].C(OC([N:13]1[CH2:18][CH2:17][N:16]([CH2:19][CH2:20][CH2:21]OS(C)(=O)=O)[CH2:15][CH2:14]1)=O)C.C(=O)([O-])O.[Na+]>C(OCC)(=O)C.CN(C)C=O>[N:1]1([CH2:21][CH2:20][CH2:19][N:16]2[CH2:17][CH2:18][NH:13][CH2:14][CH2:15]2)[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-ethoxycarbonyl-4-(3-mesyloxypropyl)piperazine
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by silica gel column chromatography (eluent: 10% methanol-ethyl acetate)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethanol 25 ml
|
Type
|
ADDITION
|
Details
|
To the solution was added 10% sodium hydroxide 25 ml
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
ethyl acetate 100 ml was added to the solution
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CCCN1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.39 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |